N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

Description

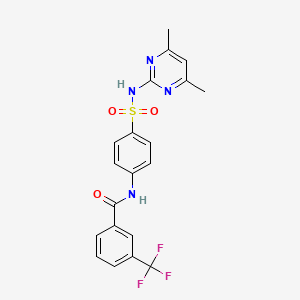

This compound features a benzamide core substituted with a 3-(trifluoromethyl) group and a sulfamoyl-linked phenyl moiety. The sulfamoyl group bridges to a 4,6-dimethylpyrimidin-2-yl ring, conferring distinct electronic and steric properties. Key characteristics include:

- Molecular Formula: C₂₁H₁₈F₃N₄O₃S (derived from structural analysis).

- Key Functional Groups: Trifluoromethyl (electron-withdrawing), dimethylpyrimidine (electron-donating), and sulfamoyl (polar, hydrogen-bonding).

- Potential Applications: Structural analogs in the evidence suggest agrochemical (e.g., pesticidal) or pharmacological (e.g., enzyme inhibition) roles .

Properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3S/c1-12-10-13(2)25-19(24-12)27-31(29,30)17-8-6-16(7-9-17)26-18(28)14-4-3-5-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,28)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLJDZAWZJJBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C21H22N4O4S

- Molecular Weight : 426.49 g/mol

- CAS Number : 328027-12-9

The compound features a trifluoromethyl group and a sulfamoyl moiety, which are significant for its biological interactions. The pyrimidine derivative contributes to its pharmacological profile.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor activity. For instance, studies have shown that derivatives containing benzimidazole and benzothiazole nuclei can inhibit the proliferation of various cancer cell lines, including A549, HCC827, and NCI-H358.

Case Study: Antitumor Efficacy

In a study assessing the efficacy of related compounds, the following results were observed:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound C | HCC827 | 20.46 ± 8.63 | 3D |

The compounds demonstrated higher cytotoxicity in two-dimensional assays compared to three-dimensional models, suggesting that the compound's effectiveness may vary based on the cellular environment .

Antimicrobial Activity

In addition to antitumor properties, related compounds have also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Saccharomyces cerevisiae | 64 μg/mL |

These findings suggest that the compound may serve as a dual-action agent in treating infections while also targeting tumor cells .

The biological activity of this compound is attributed to several mechanisms:

- DNA Binding : The compound interacts with DNA, primarily binding within the minor groove. This interaction can inhibit the function of DNA-dependent enzymes.

- Cell Cycle Arrest : By interfering with DNA synthesis, these compounds can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The antitumor activity may also involve triggering apoptosis in malignant cells through various signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related benzamides and sulfonamides (Table 1):

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Pyrimidine Substituents : The target’s 4,6-dimethylpyrimidine contrasts with 2,6-dimethoxy (), altering electronic effects. Methyl groups enhance lipophilicity, while methoxy groups increase polarity .

- Trifluoromethyl Positioning : The 3-(trifluoromethyl) group in the target and diflufenican improves metabolic stability and membrane permeability compared to chloro/fluoro substituents in compound 68 .

- Linker Diversity: Compound 3g () includes an enone linker, which may reduce conformational rigidity compared to the target’s direct sulfamoyl bridge .

Key Observations :

- Melting Points : Higher melting points (e.g., 229–231°C for 3g) correlate with rigid structures or strong intermolecular forces (e.g., hydrogen bonding via sulfamoyl) .

- Synthetic Yields : Moderate yields (e.g., 60% for 3g) suggest challenges in multi-step syntheses, particularly for sterically hindered intermediates .

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide?

- Methodological Answer : The synthesis typically involves sequential coupling of the pyrimidine sulfamoyl and benzamide moieties. Key steps include:

Sulfonamide Formation : Reacting 4,6-dimethylpyrimidin-2-amine with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate .

Benzamide Coupling : Introducing the 3-(trifluoromethyl)benzoyl group via amide bond formation, often using coupling agents like EDCI/HOBt or activating the carboxylic acid as an acid chloride .

Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization. Yield optimization requires strict temperature control (0–5°C for acid chloride reactions) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., distinguishing pyrimidine protons at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₁₈F₃N₃O₃S) .

- HPLC-PDA : Assesses purity (>95% by area normalization) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability?

- Methodological Answer :

- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

- Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 30 minutes vs. 12 hours) for sulfonamide coupling, improving throughput .

- Flow Chemistry : Scale up benzamide formation with continuous reactors to maintain temperature control and minimize degradation .

Q. How can computational docking studies predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Software Selection : Use AutoDock Vina for rapid screening (10x faster than AutoDock 4) or Glide XP for precision in hydrophobic enclosure scoring .

- Protocol :

Prepare the protein structure (PDB ID) with removed water molecules and added polar hydrogens.

Define a grid box around the active site (20 ų).

Run 20 docking poses, clustering results by RMSD <2.0 Å.

Glide XP’s scoring function accounts for hydrophobic interactions and hydrogen-bond networks, critical for sulfonamide-enzyme binding .

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays) .

- Purity Reassessment : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew IC₅₀ values .

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to confirm static vs. bactericidal effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Analog Design : Systematically modify the trifluoromethyl group (e.g., replace with -CF₂H or -OCF₃) to assess hydrophobicity impacts .

- Computational QSAR Models : Train models using descriptors like LogP, polar surface area, and molecular docking scores to predict activity against related targets .

- Biological Testing : Screen analogs against isoform-selective enzymes (e.g., CA-II vs. CA-IX) to identify selectivity drivers .

Q. How to evaluate the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL protein) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify metabolic liabilities .

- In Silico Prediction : Tools like StarDrop’s P450 Module prioritize analogs with reduced metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.